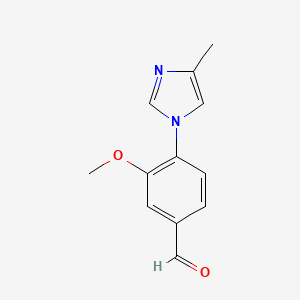

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-(4-methylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLQDKQGVSJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650733 | |

| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870837-18-6 | |

| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde CAS number

An In-depth Technical Guide to 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 870837-18-6), a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, proposes a robust synthetic pathway grounded in established N-arylation methodologies, and details protocols for its characterization. Furthermore, it explores the molecule's strategic importance as a versatile building block for synthesizing pharmacologically active compounds, such as chalcone derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Compound Identification and Physicochemical Properties

This compound is a substituted benzaldehyde derivative featuring a 4-methylimidazole moiety. This unique combination of functional groups—an aldehyde, a methoxy group, and an N-aryl imidazole—makes it a valuable synthon for accessing a diverse range of complex molecular architectures.[1][2] Its aldehyde group serves as a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, while the imidazole ring is a prevalent pharmacophore in many therapeutic agents.

The key properties of this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 870837-18-6 | |

| Molecular Formula | C₁₂H₁₂N₂O₂ | |

| Molecular Weight | 216.24 g/mol | Calculated |

| Physical Form | White to yellow to brown powder or crystals | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChI Key | ZPKLQDKQGVSJST-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and efficient route can be designed based on well-established copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings. This approach is widely used for synthesizing N-arylated imidazoles from an aryl halide and imidazole.[3][4]

The proposed synthesis involves the reaction of a substituted aryl halide, such as 4-bromo-3-methoxybenzaldehyde , with 4-methylimidazole .

Proposed Synthetic Pathway

The reaction proceeds via a copper(I)-catalyzed cross-coupling mechanism. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the imidazole, generating the imidazolide anion, which is a more potent nucleophile. The copper catalyst facilitates the coupling between the aryl halide and the imidazolide.

Caption: Proposed Ullmann-type coupling for synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from methodologies used for analogous compounds.[3][4]

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3-methoxybenzaldehyde (1.0 eq), 4-methylimidazole (1.2 eq), potassium carbonate (2.0 eq), and a copper(I) iodide catalyst (0.1 eq).

-

Solvent Addition: Add a suitable high-boiling aprotic polar solvent, such as N,N-Dimethylformamide (DMF), to the flask. The solvent volume should be sufficient to create a stirrable slurry.

-

Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to ensure an inert atmosphere, which is critical for preventing the oxidation of the copper(I) catalyst.

-

Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. These methods are standard for characterizing novel organic molecules.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Will confirm the presence of all protons, including the aldehydic proton (~9.8-10.0 ppm), aromatic protons, methoxy protons (~3.9 ppm), and imidazole ring protons, along with the methyl group on the imidazole ring.

-

¹³C-NMR: Will show distinct signals for all carbon atoms, including the carbonyl carbon of the aldehyde (~190 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₂H₁₂N₂O₂).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹) and C-H stretch (~2850 and 2750 cm⁻¹), as well as C=C and C-N stretching from the aromatic and imidazole rings.

-

Melting Point Analysis: A sharp melting point range for the crystalline solid indicates high purity.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate.[1] The aldehyde functional group is a key gateway for constructing more complex molecules, particularly through condensation reactions.

Synthesis of Chalcones

A primary application is in the synthesis of chalcones via the Claisen-Schmidt condensation with an appropriate acetophenone.[5] Chalcones are a class of compounds with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3][5]

The workflow involves a base-catalyzed reaction between the title benzaldehyde and a substituted acetophenone.

Caption: Workflow for synthesizing chalcone derivatives.

This pathway allows for the rapid generation of a library of diverse chalcones by varying the substitution pattern on the acetophenone, enabling structure-activity relationship (SAR) studies essential for drug development.

Safety and Handling

According to available safety data, this compound requires careful handling.

-

Hazard Statement: H302 - Harmful if swallowed.

-

Pictogram: GHS07 (Exclamation Mark).

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and ensure work is conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, featuring strategically placed reactive groups, makes it an ideal starting point for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to produce and utilize this compound effectively in their drug discovery endeavors.

References

-

This compound . Dana Bioscience. [Link]

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one . MDPI. [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) . National Institutes of Health (NIH). [Link]

-

3-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 4715095 . PubChem. [Link]

-

Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde . PrepChem.com. [Link]

-

4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl) . IUCr Journals. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, a substituted benzaldehyde bearing a methoxy and a 4-methyl-imidazole moiety, represents a significant scaffold in medicinal chemistry. Its structural features suggest its potential as a versatile intermediate in the synthesis of various biologically active compounds.[1] Understanding the physicochemical properties of this molecule is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and formulation to pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a detailed roadmap for its characterization. It outlines authoritative, field-proven methodologies for determining its key physicochemical parameters, drawing on established international guidelines and spectroscopic principles. Predicted values and data from structurally related compounds are provided for context and comparative analysis.

I. Molecular Structure and Identity

A thorough characterization begins with confirming the molecular structure and identity of the compound.

Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol CAS Number: 870837-18-6[2]

The structure combines a benzaldehyde core, a key pharmacophore in many bioactive molecules, with a substituted imidazole ring, a common feature in numerous pharmaceuticals due to its ability to engage in various biological interactions.

Sources

The Enigmatic Intermediate: Deconstructing the Potential Mechanism of Action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a distinct chemical entity, yet a comprehensive review of the current scientific literature reveals its primary role as a chemical intermediate in the synthesis of more complex molecules. To date, there are no publicly available studies that directly investigate the specific mechanism of action of this compound. This guide, therefore, aims to provide an in-depth analysis of the potential biological activities of this molecule by deconstructing its core components: the benzaldehyde scaffold and the imidazole moiety. By examining the well-documented pharmacological profiles of these constituent parts, we can extrapolate potential, albeit hypothetical, mechanisms of action and suggest avenues for future research. This whitepaper will delve into the known anticancer, antimicrobial, and anti-inflammatory properties associated with benzaldehyde and imidazole derivatives, providing a foundational understanding for researchers interested in exploring the therapeutic potential of this compound.

Introduction: The Identity of a Chemical Intermediate

This compound is a heterocyclic aromatic compound. Its structure is characterized by a benzaldehyde ring substituted with a methoxy group and a 4-methyl-1H-imidazol-1-yl group. While its synthesis is documented, its application is predominantly reported as a precursor for the creation of other, more elaborate chemical structures. The absence of direct biological studies on this molecule necessitates a theoretical approach to understanding its potential pharmacological effects. This guide will, therefore, focus on the established biological activities of its fundamental components to build a predictive framework for its mechanism of action.

The Benzaldehyde Moiety: A Gateway to Anticancer and Antimicrobial Activity

The benzaldehyde scaffold is a recurring motif in a variety of biologically active compounds. Research has highlighted its potential in several therapeutic areas, most notably in oncology and microbiology.

Anticancer Potential of Benzaldehyde Derivatives

A body of research suggests that certain benzaldehyde derivatives possess significant anticancer properties. Studies on benzyloxybenzaldehyde derivatives, for instance, have demonstrated notable activity against the HL-60 human leukemia cell line.[1] The proposed mechanism for these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, these derivatives have been shown to cause a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[1]

The structure-activity relationship (SAR) of these derivatives indicates that the positioning and nature of substituents on the benzaldehyde ring are critical for their cytotoxic effects.[1] This suggests that the specific substitution pattern of this compound could influence its potential anticancer activity.

Antimicrobial Properties of Benzaldehydes

The antimicrobial effects of benzaldehyde and its derivatives have also been a subject of investigation. Chalcones, which can be synthesized from benzaldehydes, have shown promising antimicrobial activity.[2] These compounds represent a class of open-chain flavonoids with a broad spectrum of biological activities. The synthesis of novel chalcone derivatives from 3-benzyloxy-4-methoxybenzaldehyde has yielded compounds with demonstrable antibacterial properties.[2]

The Imidazole Nucleus: A Versatile Pharmacophore

The imidazole ring is a cornerstone in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of pharmacological activities.[3][4][5] Its versatility stems from its unique electronic properties and its ability to engage in various biological interactions.

Broad-Spectrum Biological Activities of Imidazole Derivatives

Imidazole-based compounds have been successfully developed as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[3][4] The mechanism of action for these compounds is diverse and target-specific. For example, some imidazole derivatives exert their effects through enzyme inhibition or by interacting with specific receptors.[3]

Structure-Activity Relationship of Imidazole Compounds

Structure-activity relationship studies of imidazole derivatives have been instrumental in optimizing their therapeutic potential.[3][6] The position and nature of substituents on the imidazole ring can significantly impact the compound's biological activity and selectivity. This highlights the importance of the 4-methyl and 1-yl-benzaldehyde substitutions in defining the potential pharmacological profile of the target molecule.

Imidazole Derivatives in Neurodegenerative Diseases

Recent research has also explored the potential of imidazole-containing compounds in the context of neurodegenerative diseases like Alzheimer's.[7] Some multitargeted imidazoles are being investigated for their ability to mitigate disease mechanisms.[7]

Postulated Mechanism of Action and Future Directions

Given the absence of direct experimental data, the mechanism of action of this compound remains speculative. However, based on the known activities of its constituent moieties, we can propose several hypotheses for future investigation.

Hypothetical Signaling Pathway Involvement:

Caption: A speculative pathway illustrating how the compound might interact with a cellular target to elicit a biological response.

Proposed Experimental Workflow for Elucidation of Mechanism:

Caption: A suggested experimental pipeline for investigating the biological activity and mechanism of the compound.

Future research should focus on a systematic biological evaluation of this compound. Initial high-throughput screening against a panel of cancer cell lines and microbial strains could reveal potential therapeutic areas. Subsequent studies could then focus on identifying the specific molecular targets and elucidating the downstream signaling pathways involved. In silico modeling and docking studies could also provide valuable insights into potential protein-ligand interactions and guide experimental design.[8][9][10]

Conclusion

While this compound is currently recognized as a synthetic intermediate, the rich pharmacology of its benzaldehyde and imidazole components suggests a latent therapeutic potential. The structural combination of a substituted benzaldehyde, known for its anticancer and antimicrobial properties, with a versatile imidazole nucleus, a common feature in many established drugs, makes this compound a compelling candidate for further biological investigation. This guide serves as a foundational resource, providing a comprehensive overview of the relevant chemical biology and a roadmap for future research aimed at unlocking the potential mechanism of action of this enigmatic molecule.

References

- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jopir.in [jopir.in]

- 5. chemijournal.com [chemijournal.com]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. TRDizin [search.trdizin.gov.tr]

A Strategic Guide to the Synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde: A Retrosynthetic and Forward-Thinking Approach

Abstract

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a substituted aromatic aldehyde featuring a key N-aryl imidazole scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of complex molecular architectures, including kinase inhibitors and other biologically active compounds. This technical guide provides a comprehensive retrosynthetic analysis of the title compound, detailing the strategic disconnections and outlining robust, field-proven synthetic protocols for its construction. We will delve into the causal logic behind key experimental choices, compare critical bond-forming methodologies, and provide detailed, actionable protocols grounded in authoritative literature.

Core Retrosynthetic Strategy: A Convergent Approach

The molecular architecture of this compound lends itself to a highly logical and convergent retrosynthetic strategy. The most strategic disconnection is the C-N bond linking the benzaldehyde ring to the imidazole heterocycle. This bond is an ideal point for disconnection as it breaks the target molecule into two readily accessible or synthesizable fragments: a substituted aryl halide and 4-methylimidazole.

This approach is synthetically advantageous because it allows for the parallel synthesis of both fragments, which can then be coupled in a final, high-yielding step. The forward reaction corresponding to this disconnection is a C-N cross-coupling reaction, a cornerstone of modern organic synthesis.

Figure 1: High-level retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the convergent strategy outlined above hinges on the efficient preparation of the two key building blocks.

Precursor 1: 4-Methylimidazole

4-Methylimidazole is a stable, slightly yellowish solid that is widely commercially available.[1] For instances where a de novo synthesis is required, several established methods exist. The Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl (methylglyoxal), an aldehyde (formaldehyde), and ammonia, is a classic and effective approach.[1] Another common industrial method involves the reaction of hydroxyacetone and formamide in the presence of ammonia.[2][3]

Representative Synthesis: Debus-Radziszewski Method This one-pot, multi-component reaction efficiently constructs the imidazole ring system.

Protocol:

-

Combine methylglyoxal (1.0 eq), aqueous formaldehyde (1.0 eq), and an excess of aqueous ammonia in a suitable solvent like ethanol.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Purify the resulting residue by distillation or recrystallization to yield 4-methylimidazole.

Precursor 2: 4-Fluoro-3-methoxybenzaldehyde

The choice of the aryl halide is critical for the success of the subsequent C-N coupling step. A 4-fluoro-substituted benzaldehyde is an excellent precursor for several reasons. The fluorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing aldehyde group. It is also a competent coupling partner in transition-metal-catalyzed reactions.

A reliable method for its synthesis involves the oxidation of the corresponding benzyl alcohol.[4]

Protocol: Oxidation of (4-fluoro-3-methoxyphenyl)methanol [4]

-

To a solution of (4-fluoro-3-methoxyphenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add an excess of manganese dioxide (MnO₂, ~10 eq).

-

Stir the resulting suspension vigorously under an inert atmosphere (e.g., nitrogen).

-

Heat the reaction mixture to a mild reflux and maintain for 16-24 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to afford 4-fluoro-3-methoxybenzaldehyde as a solid, which can be used directly or further purified by recrystallization.[4]

The Key C-N Bond Formation: A Comparative Analysis

The crucial step in this synthesis is the coupling of 4-methylimidazole with 4-fluoro-3-methoxybenzaldehyde. Several robust methods are available for this transformation, primarily centered around transition-metal catalysis.

Figure 2: Forward synthesis workflow for the target molecule.

Method A: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic, cost-effective method for forming C-N bonds using a copper catalyst.[5] While traditional Ullmann reactions required harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[6][7]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI, are typically more effective than Cu(II) salts as they can directly enter the catalytic cycle.

-

Ligand: Diamine ligands (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) are often used to solubilize the copper salt and accelerate the reductive elimination step.[5][6]

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the imidazole, generating the active nucleophile.[6][8]

-

Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically used to ensure all reagents remain in solution at the required reaction temperature.

Detailed Protocol: Copper-Catalyzed N-Arylation [5][7]

-

To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and Cs₂CO₃ (2.0 eq).

-

Seal the vessel, and purge with an inert gas (e.g., argon).

-

Add 4-fluoro-3-methoxybenzaldehyde (1.0 eq) and 4-methylimidazole (1.2 eq), followed by anhydrous dioxane or DMSO.

-

Heat the mixture to 100-110 °C and stir for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the final compound.

Method B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[9] It often proceeds under milder conditions and with a broader substrate scope than many copper-catalyzed systems, though the catalyst cost is higher.[10][11]

Causality Behind Experimental Choices:

-

Catalyst System: The reaction requires a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed complex.

-

Ligand: Bulky, electron-rich phosphine ligands are essential for the efficacy of the reaction.[10] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Biarylphosphine ligands such as XPhos or SPhos are state-of-the-art choices.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly employed.

Detailed Protocol: Buchwald-Hartwig N-Arylation [12]

-

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a biaryl phosphine ligand (4-8 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

-

Add 4-fluoro-3-methoxybenzaldehyde (1.0 eq) and 4-methylimidazole (1.2 eq).

-

Add an anhydrous solvent, such as toluene or dioxane.

-

Seal the tube and heat to 80-110 °C for 12-24 hours, with stirring.

-

After cooling, dilute the mixture with a suitable organic solvent and proceed with an aqueous workup and purification as described for the Ullmann reaction.

Data Summary and Method Selection

The choice between the copper- and palladium-catalyzed methods depends on factors such as cost, scale, and available equipment.

| Parameter | Copper-Catalyzed Ullmann | Palladium-Catalyzed Buchwald-Hartwig |

| Catalyst | CuI, Cu₂O | Pd₂(dba)₃, Pd(OAc)₂ |

| Typical Ligand | 1,10-Phenanthroline, L-Proline | XPhos, SPhos, BINAP |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, LiHMDS |

| Solvent | DMSO, Dioxane, DMF | Toluene, Dioxane |

| Temperature | 100 - 130 °C | 80 - 110 °C |

| Advantages | Low catalyst cost, robust. | Milder conditions, broad scope, high yields.[9] |

| Disadvantages | Often requires higher temperatures. | High catalyst/ligand cost, air-sensitive. |

Conclusion

The retrosynthetic analysis of this compound clearly identifies a convergent and efficient synthetic pathway via a C-N cross-coupling reaction. Both copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination represent viable and robust methods for the key bond-forming step. The selection of a specific protocol will be guided by project-specific constraints such as cost, scale, and functional group tolerance. The detailed methodologies provided herein, grounded in established chemical principles and authoritative literature, offer a reliable roadmap for researchers and drug development professionals to access this valuable chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

-

Wikipedia. (2023, November 29). 4-Methylimidazole. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

-

Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3225-3228. Retrieved from [Link]

-

Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. Retrieved from [Link]

-

Wikipedia. (2024, May 22). Buchwald–Hartwig amination. Retrieved from [Link]

-

Guram, A. S., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(5), 1004-1007. Retrieved from [Link]

-

Sharma, R. K., et al. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 10(9), 1033. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

-

Hussain, Z., et al. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1018-1023. Retrieved from [Link]

-

Jimenez, M. C., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(2), M1382. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Nolan, S. P., & Cazin, C. S. J. (Eds.). (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

- Stetter, J., et al. (1986). U.S. Patent No. 4,626,601. Washington, DC: U.S. Patent and Trademark Office.

-

César, V., et al. (2018). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 83(15), 8490-8501. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). The model reaction of benzil (1.0 mmol), 4-methoxy benzaldehyde.... Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Retrieved from [Link]

Sources

- 1. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 4. 4-FLUORO-3-METHOXYBENZALDEHYDE | 128495-46-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Substituted Benzaldehydes in Modern Chemistry: A Technical Guide

Substituted benzaldehydes, a versatile class of aromatic aldehydes, stand as foundational pillars in the landscape of organic synthesis. Their inherent reactivity, modulated by a diverse array of substituents on the benzene ring, makes them indispensable building blocks in the creation of a vast spectrum of molecules, from life-saving pharmaceuticals to vibrant dyes and captivating fragrances.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of substituted benzaldehydes, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development and chemical manufacturing.

The Synthetic Toolkit: Crafting Substituted Benzaldehydes

The strategic introduction of a formyl group onto an aromatic ring, and the subsequent manipulation of substituents, is a cornerstone of organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, the nature of the substituents already present, and the required scale of the reaction.

Electrophilic Formylation of Aromatic Rings

Direct formylation of aromatic compounds is a primary strategy for synthesizing substituted benzaldehydes. Several named reactions have become indispensable tools for this purpose.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][6] The Vilsmeier reagent is a relatively weak electrophile, rendering the reaction highly selective for activated aromatic systems like phenols and anilines.[4][7]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution and hydrolysis.[6][8]

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.

-

Aromatic Substrate Addition: Dissolve the electron-rich aromatic compound in a suitable solvent (e.g., dichlorobenzene) and add it to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically between 50-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).[7]

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Gattermann reaction introduces a formyl group onto aromatic rings using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] A variation, the Gattermann-Koch reaction, utilizes carbon monoxide (CO) and HCl, and is particularly useful for the synthesis of benzaldehyde from benzene.[10][11][12] The Gattermann-Koch reaction is generally not applicable to phenols or phenol ethers.[13]

Mechanism of the Gattermann-Koch Reaction

The reaction proceeds through the formation of a formyl cation electrophile.[13]

Caption: Gattermann-Koch Reaction Mechanism.

The Duff reaction is a formylation method for phenols and other highly activated aromatic compounds using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol and boric acid.[14][15] Formylation typically occurs at the ortho position to the hydroxyl group.[15] While generally inefficient, it provides a direct route to o-hydroxybenzaldehydes.[15][16][17]

Experimental Protocol: Duff Reaction for the Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde [14]

-

Reaction Setup: In a round-bottom flask, combine 2,6-di-tert-butylphenol, hexamethylenetetramine (HMTA), and glacial acetic acid.

-

Heating: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., sulfuric acid) to hydrolyze the intermediate.

-

Isolation: Steam distill the mixture to isolate the volatile aldehyde product.

-

Purification: Extract the distillate with an organic solvent, wash, dry, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.

Industrial Synthesis of Key Benzaldehydes

The industrial production of certain substituted benzaldehydes is crucial for various sectors.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a major flavor and fragrance compound. Industrially, it is primarily synthesized from guaiacol.[1] One common method is the Riedel process, which involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.[18][19]

Salicylaldehyde (2-hydroxybenzaldehyde) is an important intermediate in the synthesis of coumarin, pharmaceuticals, and chelating agents.[20][21] The Reimer-Tiemann reaction, involving the reaction of phenol with chloroform in the presence of a strong base, is a classic method for its synthesis.[20][22]

The Reactivity Landscape of Substituted Benzaldehydes

The reactivity of the aldehyde functional group in substituted benzaldehydes is profoundly influenced by the electronic nature of the substituents on the aromatic ring.

Influence of Substituents

The electrophilicity of the carbonyl carbon is the primary determinant of reactivity in nucleophilic addition reactions.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups withdraw electron density from the aromatic ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This enhances its susceptibility to nucleophilic attack, thus accelerating reaction rates.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon, leading to slower reaction rates in nucleophilic additions.

Key Reactions of Substituted Benzaldehydes

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[23] This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[23] The reactivity of substituted benzaldehydes in this condensation is directly related to the electrophilicity of the carbonyl carbon.[24][25][26]

Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water [23]

-

Reaction Setup: In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile) (1.0 mmol).

-

Solvent Addition: Add 2 mL of deionized water to the vial.

-

Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50°C) until the reaction is complete (monitored by TLC).

-

Isolation: The product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.

The Perkin reaction is used to synthesize α,β-unsaturated carboxylic acids, such as cinnamic acid, by the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the sodium salt of the acid.[27][28]

Experimental Protocol: Synthesis of Cinnamic Acid [2][3][29]

-

Reactant Mixture: In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.

-

Heating: Heat the mixture under reflux for several hours.

-

Work-up: Pour the hot reaction mixture into water and boil to hydrolyze the excess acetic anhydride.

-

Isolation: Cool the solution to precipitate the cinnamic acid. If necessary, add sodium carbonate solution to dissolve the acid as its salt and filter to remove any unreacted benzaldehyde.

-

Purification: Acidify the filtrate with hydrochloric acid to precipitate the pure cinnamic acid. Collect the product by filtration and recrystallize from hot water.

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (lacking α-hydrogens), in the presence of a strong base, to produce a primary alcohol and a carboxylic acid.[30][31][32][33][34] Benzaldehyde and its substituted derivatives are classic substrates for this reaction.[32]

Mechanism of the Cannizzaro Reaction

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. This is followed by a hydride transfer to a second aldehyde molecule.[30][33]

Sources

- 1. Vanillin synthesis - chemicalbook [chemicalbook.com]

- 2. fchpt.stuba.sk [fchpt.stuba.sk]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack reaction [chemeurope.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. collegedunia.com [collegedunia.com]

- 10. testbook.com [testbook.com]

- 11. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 12. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]

- 13. byjus.com [byjus.com]

- 14. benchchem.com [benchchem.com]

- 15. Duff reaction - Wikipedia [en.wikipedia.org]

- 16. scholarworks.uni.edu [scholarworks.uni.edu]

- 17. benchchem.com [benchchem.com]

- 18. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Salicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 21. hkasme.org [hkasme.org]

- 22. Salicylaldehyde synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. bhu.ac.in [bhu.ac.in]

- 27. jk-sci.com [jk-sci.com]

- 28. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 29. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 30. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 31. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]

- 32. byjus.com [byjus.com]

- 33. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 34. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

From Nature's Blueprint to Blockbuster Drugs: An In-depth Technical Guide to the Discovery and History of Imidazole-Containing Compounds

Foreword: The Unassuming Architect of Modern Medicine

To the dedicated researchers, scientists, and drug development professionals who strive to advance human health, this guide offers a comprehensive exploration of a seemingly simple, yet profoundly influential, heterocyclic scaffold: imidazole. This five-membered aromatic ring, containing two nitrogen atoms, is a fundamental building block in nature, found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and versatile reactivity have made it a "privileged structure" in medicinal chemistry, serving as the core of a remarkable array of therapeutic agents that have revolutionized the treatment of diseases ranging from peptic ulcers to hypertension and fungal infections.

This technical guide eschews a conventional, rigid template. Instead, it is structured to narrate the scientific journey of imidazole-containing compounds, from their initial discovery to their evolution into some of the most successful drugs in pharmaceutical history. We will delve into the foundational chemistry of imidazole, trace the historical milestones of key drug discoveries, and provide detailed insights into the synthetic methodologies that brought these life-changing molecules from the laboratory to the clinic. Our focus will be not just on the "what" and "how," but more critically, on the "why"—the scientific rationale and the iterative process of discovery, optimization, and innovation that underpins the development of these remarkable compounds.

Part 1: The Genesis of a Privileged Scaffold - The Imidazole Ring

The story of imidazole begins in the mid-19th century. While various derivatives were observed in the 1840s, the parent compound was first synthesized and characterized by the German chemist Heinrich Debus in 1858.[1] His method, now famously known as the Debus synthesis, involved the reaction of glyoxal, formaldehyde, and ammonia to produce the imidazole ring, which he initially named "glyoxaline."[1]

Fundamental Synthetic Methodologies

The construction of the imidazole ring has been a subject of intense study, leading to the development of several named reactions that are still fundamental in organic synthesis today. Understanding these methods is crucial for appreciating the synthesis of more complex imidazole-containing drugs.

1. Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction is a cornerstone of imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1][2] The reaction is thought to proceed through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.[1]

Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

-

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve benzil (1.0 equivalent) and benzaldehyde (1.0 equivalent) in glacial acetic acid.

-

Add ammonium acetate (excess, e.g., 10 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Pour the mixture into cold water to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol or a similar solvent to obtain pure 2,4,5-triphenylimidazole.

-

2. Van Leusen Imidazole Synthesis: This powerful method allows for the synthesis of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[3][4] The reaction proceeds via a [3+2] cycloaddition mechanism.[4] A significant advantage of this method is the in situ generation of the aldimine from an aldehyde and a primary amine, making it a versatile three-component reaction.[3]

Experimental Protocol: Van Leusen Three-Component Synthesis of a 1,4,5-Trisubstituted Imidazole

-

Materials:

-

An aldehyde (e.g., benzaldehyde)

-

A primary amine (e.g., benzylamine)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

-

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0 equivalent) in methanol. Stir at room temperature for 30 minutes to form the aldimine in situ.

-

Add TosMIC (1.0 equivalent) and potassium carbonate (2.0 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 1,4,5-trisubstituted imidazole.

-

Diagram: Foundational Imidazole Syntheses

Caption: Key multicomponent reactions for imidazole ring formation.

Part 2: Nature's Imidazoles and the Dawn of Rational Drug Design

The imidazole ring is not merely a synthetic curiosity; it is a cornerstone of biological function. The amino acid histidine, with its imidazole side chain, is integral to the structure and catalytic activity of countless enzymes. Decarboxylation of histidine yields histamine, a biogenic amine with profound physiological effects.

Histamine: The Endogenous Agonist

Histamine is a potent signaling molecule involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission. Its synthesis in the body is a straightforward enzymatic decarboxylation of L-histidine, catalyzed by L-histidine decarboxylase.

Experimental Protocol: Synthesis of Histamine from L-Histidine (Illustrative)

-

Materials:

-

L-histidine hydrochloride

-

A suitable high-boiling point solvent (e.g., diphenyl ether)

-

-

Procedure:

-

Suspend L-histidine hydrochloride in the high-boiling point solvent in a reaction vessel equipped with a reflux condenser and a gas outlet.

-

Heat the mixture to a high temperature (e.g., >200°C) to induce decarboxylation. Carbon dioxide will be evolved.

-

Maintain the temperature until the evolution of gas ceases.

-

Cool the reaction mixture and extract the histamine into an acidic aqueous solution.

-

Basify the aqueous solution and extract the free base histamine into an organic solvent.

-

Purify the histamine by distillation under reduced pressure or by crystallization of a salt (e.g., the dihydrochloride salt).

-

Cimetidine: A Paradigm Shift in Drug Discovery

The story of cimetidine (Tagamet®) is a landmark in medicinal chemistry, representing one of the first and most successful examples of rational drug design.[5][6] In the 1960s, it was known that histamine stimulated gastric acid secretion, but conventional antihistamines (H1 antagonists) were ineffective in treating peptic ulcers.[5] This led Sir James Black and his team at Smith, Kline & French to hypothesize the existence of a second type of histamine receptor, which they designated H2.[6]

Their approach was not based on screening random compounds, but on systematically modifying the structure of the natural agonist, histamine, to create a competitive antagonist.[7] This involved a meticulous process of structure-activity relationship (SAR) studies.

Key Steps in the Rational Design of Cimetidine:

-

Starting Point - Histamine: The natural agonist.

-

Lead Compound - Nα-guanylhistamine: A partial agonist, indicating it could bind to the H2 receptor but not fully activate it.[7]

-

From Agonist to Antagonist - Burimamide: By extending the side chain and replacing the basic amino group with a neutral thiourea group, the first pure H2 antagonist was developed. However, it had poor oral bioavailability.

-

Increasing Potency - Metiamide: The addition of a methyl group to the imidazole ring and a sulfur atom in the side chain increased potency. However, metiamide was associated with kidney toxicity and agranulocytosis, attributed to the thiourea group.

-

The Breakthrough - Cimetidine: The toxic thiourea group was replaced with a non-toxic cyanoguanidine group, resulting in a potent, orally active, and safe H2 receptor antagonist.[8]

Diagram: Rational Design of Cimetidine

Caption: The evolution of cimetidine through rational drug design.

Experimental Protocol: Synthesis of Cimetidine

The synthesis of cimetidine involves the construction of the two key fragments, the imidazole-containing side chain and the cyanoguanidine moiety, followed by their coupling.

-

Part A: Synthesis of the Imidazole Side Chain

-

Starting Material: 4-Methyl-5-hydroxymethylimidazole hydrochloride.

-

Reaction: React with cysteamine (2-mercaptoethylamine) hydrochloride to form 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole.

-

-

Part B: Synthesis of the Cyanoguanidine Moiety

-

Starting Material: Dimethyl N-cyanodithioiminocarbonate.

-

Reaction: React with methylamine.

-

-

Part C: Coupling

-

Reaction: Condense the products from Part A and Part B to yield cimetidine.

-

Part 3: Expanding the Imidazole Armamentarium - Key Drug Classes

The success of cimetidine opened the floodgates for the development of other imidazole-containing drugs, each targeting different biological pathways with remarkable specificity.

Proton Pump Inhibitors (PPIs): Taming Gastric Acid

While H2 antagonists were a major advance, the discovery of the proton pump (H+/K+ ATPase) as the final step in gastric acid secretion provided a new therapeutic target.[9] This led to the development of proton pump inhibitors (PPIs), a class of drugs that irreversibly block this enzyme.[9] The first of this class, omeprazole (Prilosec®), is a substituted benzimidazole, a fused imidazole derivative.

The development of PPIs was a journey fraught with challenges, including issues of compound stability and toxicity.[][11] The breakthrough came with the realization that these compounds are prodrugs that are activated in the acidic environment of the parietal cells, where they covalently bind to and inhibit the proton pump.[12]

Experimental Protocol: Synthesis of Omeprazole

The synthesis of omeprazole involves the coupling of a substituted pyridine and a substituted benzimidazole, followed by oxidation.

-

Step 1: Preparation of the Pyridine Intermediate: 2,3,5-trimethylpyridine N-oxide is prepared by the oxidation of 2,3,5-trimethylpyridine.[13][14]

-

Step 2: Coupling: The pyridine intermediate is reacted with 5-methoxy-2-mercaptobenzimidazole to form the sulfide intermediate.

-

Step 3: Oxidation: The sulfide is oxidized to the sulfoxide, omeprazole, using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Angiotensin II Receptor Blockers (ARBs): Controlling Blood Pressure

The renin-angiotensin system is a critical regulator of blood pressure, with angiotensin II being a potent vasoconstrictor.[15] The development of angiotensin II receptor blockers (ARBs) provided a new class of antihypertensive drugs. Losartan (Cozaar®) was the first orally active, non-peptide ARB and features an imidazole ring.[15] The development of losartan was another triumph of rational drug design, building on earlier peptide-based antagonists and ACE inhibitors.[16]

Experimental Protocol: Synthesis of Losartan

A key step in the synthesis of losartan involves the construction of the biphenyltetrazole side chain and its attachment to the imidazole core.

-

Step 1: Synthesis of the Imidazole Core: 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde is a key starting material.[17]

-

Step 2: Attachment of the Biphenyl Side Chain: The imidazole core is alkylated with a protected biphenylmethyl bromide derivative.

-

Step 3: Formation of the Tetrazole Ring: The nitrile group on the biphenyl moiety is converted to a tetrazole ring.

-

Step 4: Deprotection: Removal of protecting groups yields losartan.

Azole Antifungals: Combating Fungal Infections

Imidazole-containing compounds have also been instrumental in the fight against fungal infections. The azole antifungals, which include imidazoles like clotrimazole and ketoconazole, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.

Experimental Protocol: Synthesis of Clotrimazole

Clotrimazole is synthesized by the reaction of o-chlorotrityl chloride with imidazole.[18][19]

-

Materials:

-

Procedure:

-

Dissolve imidazole and the base in the chosen solvent.

-

Add a solution of o-chlorotrityl chloride to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.[20][21]

-

Work up the reaction mixture, typically by adding water and extracting the product into an organic solvent.

-

Purify the crude clotrimazole by recrystallization.

-

Nitroimidazoles: Targeting Anaerobic Infections

The discovery of nitroimidazoles as antimicrobial agents began with the observation of the activity of azomycin, a 2-nitroimidazole isolated from Streptomyces.[22][23] This led to the synthesis of metronidazole (Flagyl®), a 5-nitroimidazole, which became a cornerstone for the treatment of anaerobic bacterial and protozoal infections.[24][] The nitroimidazoles are prodrugs that are selectively activated by reduction of the nitro group in anaerobic organisms, leading to the formation of cytotoxic radicals that damage DNA.[]

Experimental Protocol: Synthesis of Metronidazole

Metronidazole is synthesized from 2-methylimidazole.

-

Step 1: Nitration: 2-Methylimidazole is nitrated to form 2-methyl-5-nitroimidazole.

-

Step 2: Alkylation: The nitroimidazole is then alkylated with 2-chloroethanol or ethylene oxide to introduce the hydroxyethyl side chain, yielding metronidazole.

Part 4: Data Synthesis and Future Perspectives

The journey of imidazole-containing compounds is a testament to the power of chemical synthesis and rational drug design. The following table summarizes the key milestones in the discovery of these transformative medicines.

| Compound/Class | Year of Discovery/Introduction | Key Innovator(s)/Company | Therapeutic Application |

| Imidazole | 1858 | Heinrich Debus | Foundational Heterocycle |

| Histamine | Identified as a key biological amine in the early 20th century | - | Neurotransmitter, Inflammatory Mediator |

| Cimetidine | 1971 (synthesis), 1976 (marketed) | Sir James Black (Smith, Kline & French) | Peptic Ulcer, GERD |

| Omeprazole | 1979 | Astra Hässle | Peptic Ulcer, GERD |

| Losartan | 1986 | DuPont | Hypertension |

| Clotrimazole | Late 1960s | Bayer | Fungal Infections |

| Metronidazole | 1950s | Rhône-Poulenc | Anaerobic Infections |

The story of imidazole is far from over. Researchers continue to explore this versatile scaffold to develop new therapeutic agents with improved efficacy, selectivity, and safety profiles. The inherent ability of the imidazole ring to participate in various biological interactions ensures its continued prominence in the future of drug discovery.

References

-

RATIONAL DESIGN OF CIMETIDINE. (n.d.). Retrieved from [Link]

- Papadopoulou, M. V., Bloomer, W. D., Rosenzweig, H. S., Wilkinson, S. R., & Kaiser, M. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 323–342.

-

Discovery and development of angiotensin receptor blockers. (2024). In Wikipedia. Retrieved from [Link]

-

Cimetidine: A Rational Approach To Drug Design. (n.d.). Scribd. Retrieved from [Link]

-

Tagamet Discovery of Histamine H2-receptor Antagonists. (n.d.). American Chemical Society. Retrieved from [Link]

-

Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Omeprazole Intermediate Prep Guide. (n.d.). Scribd. Retrieved from [Link]

- Burnier, M., & Brunner, H. R. (2000). Angiotensin II receptor antagonists. The Lancet, 355(9204), 637-645.

-

Discovery and development of proton pump inhibitors. (n.d.). Grokipedia. Retrieved from [Link]

- Gavras, H. (1999). Historical evolution of angiotensin II receptor blockers: therapeutic advantages. Journal of the American Society of Nephrology, 10 Suppl 12, S255-S257.

- Upadhyay, A., Kumar, K., & Kumar, V. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7118.

-

CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 22). Gpatindia. Retrieved from [Link]

- Zhang, W., & Hu, W. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.

-

Timeline and selected related chemical structures of nitroimidazole series. (n.d.). ResearchGate. Retrieved from [Link]

- EP1085019A1 - Omeprazole synthesis - Google Patents. (n.d.).

-

Debus–Radziszewski imidazole synthesis. (2024). In Wikipedia. Retrieved from [Link]

-

LOSARTAN - New Drug Approvals. (n.d.). Retrieved from [Link]

-

Cimetidine – a rational approach to drug design PowerPoint Presentation - SlideServe. (2013, January 17). Retrieved from [Link]

- Strand, D. S., Kim, D., & Peura, D. A. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 11(1), 27–37.

- CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google Patents. (n.d.).

-

Discovery and development of proton pump inhibitors. (2024). In Wikipedia. Retrieved from [Link]

-

Van Leusen reaction. (2024). In Wikipedia. Retrieved from [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. Retrieved from [Link]

-

Mechanism of van Leusen imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- CN107629006B - A kind of synthetic method of clotrimazole - Google Patents. (n.d.).

- Intermediates for the preparation of omeprazole - Patent 0103553. (n.d.).

-

A RATIONAL APPROACH TO DRUG DESIGN CIMETIDINE - Dr. I. Rama - Dept. of Chemistry - YouTube. (2025, March 3). Retrieved from [Link]

- CN107629006A - A kind of synthetic method of clotrimazole - Google Patents. (n.d.).

-

Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Me. (n.d.). TSI Journals. Retrieved from [Link]

-

Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes. (n.d.). Scribd. Retrieved from [Link]

- EP0484265A1 - A process for the preparation of omeprazol - Google Patents. (n.d.).

-

Comprehensive understanding of Proton Pump Inhibitors. (2023, September 4). Patsnap Synapse. Retrieved from [Link]

-

Angiotensin II receptor blocker. (2024). In Wikipedia. Retrieved from [Link]

-

An Efficient and Green Synthetic Route to Losartan. (2025, August 7). ResearchGate. Retrieved from [Link]

- US5091540A - Process for preparing clotrimazole - Google Patents. (n.d.).

-

Timeline of discoveries and publication of studies for BB, ACEI, ARBs, and ARNIs. (n.d.). ResearchGate. Retrieved from [Link]

- Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Verhoeven, T. R. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.

- WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents. (n.d.).

-

SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY - YouTube. (2019, September 5). Retrieved from [Link]

- US4734509A - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents. (n.d.).

- EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents. (n.d.).

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. acs.org [acs.org]

- 7. scribd.com [scribd.com]

- 8. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide - Google Patents [patents.google.com]

- 15. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 20. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 21. CN107629006A - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 22. elearning.unimib.it [elearning.unimib.it]

- 23. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Predicted Biological Activity of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. By dissecting its constituent chemical moieties—the benzaldehyde scaffold, the 4-methyl-1H-imidazole ring, and the methoxy group—we extrapolate a series of evidence-based predictions for its therapeutic potential. This document synthesizes information from established literature on structurally related compounds to build a robust hypothesis for its utility in oncology, infectious diseases, and inflammatory conditions. We further outline detailed, self-validating experimental protocols for the in-vitro validation of these predicted activities and propose potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers initiating discovery and development programs centered on this promising chemical scaffold.

Introduction and Molecular Characterization

The rational design of novel therapeutic agents often begins with the strategic combination of "privileged scaffolds"—molecular frameworks known to interact with a variety of biological targets. The compound this compound is a prime example of such a design, integrating three moieties of high medicinal significance.

-

The Imidazole Ring: A cornerstone of medicinal chemistry, the imidazole nucleus is present in numerous natural products and FDA-approved drugs.[1][2][3] Its electron-rich nature and hydrogen bonding capabilities allow it to bind with high affinity to a wide array of enzymes and receptors, conferring a broad spectrum of bioactivities including anticancer, antifungal, and anti-inflammatory effects.[1][4][5][6]

-

The Benzaldehyde Scaffold: Benzaldehyde and its derivatives are recognized for their diverse biological profile, which includes significant antimicrobial, antioxidant, and anti-inflammatory properties.[7][8][9][10] The aldehyde functional group also serves as a versatile synthetic handle for further molecular elaboration.[11]

-

The Methoxy Group: Far from being a simple substituent, the methoxy group is a critical modulator of a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance target binding, improve metabolic stability, and fine-tune physicochemical parameters such as lipophilicity and solubility.[12][13][14]

This unique combination of functional groups suggests that this compound is a compelling candidate for further investigation. While it is known as a chemical intermediate in synthesis, its intrinsic biological potential has not been deeply explored.[15]

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source |

| CAS Number | 870837-18-6 | [16] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Derived |

| Molecular Weight | 216.24 g/mol | Derived |

| Predicted LogP | 1.5 - 2.5 | Computational Estimate |

| Predicted Solubility | Moderately Soluble | Based on Scaffold Properties[1] |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Structural Analysis |

Predicted Biological Activities and Rationale

Based on a comprehensive analysis of the activities associated with its core scaffolds, we predict that this compound is likely to exhibit efficacy in three primary therapeutic areas.

Anticancer Activity

The imidazole scaffold is a well-established pharmacophore in oncology.[1][4] Many imidazole-based compounds function as kinase inhibitors, targeting key enzymes within cancer signaling pathways.[1] The two nitrogen atoms of the imidazole ring are adept at forming critical hydrogen bonds within the ATP-binding pockets of various kinases, leading to the inhibition of tumor growth and proliferation. The benzaldehyde moiety can contribute to cytotoxicity through various mechanisms, including the induction of apoptosis.[7]

Antimicrobial and Antifungal Activity

Both imidazole and benzaldehyde derivatives have a long history as antimicrobial agents.[6][17] Marketed antifungal drugs like clotrimazole and metronidazole, a potent antibiotic, feature the imidazole ring.[4][17] Their mechanism often involves the disruption of cell wall synthesis or the inhibition of essential enzymes.[17] Benzaldehyde itself is a known fungicide and antimicrobial compound, potentially acting by disrupting cell membrane integrity.[8][18] The combination of these two scaffolds suggests a high probability of broad-spectrum antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Both imidazole and benzaldehyde derivatives have been reported to possess anti-inflammatory properties.[4][10][19] The proposed mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory signaling pathways such as NF-κB.

Proposed Mechanisms of Action (MoA)

To visualize the potential interactions of our lead compound with biological systems, we propose the following mechanisms of action.

Proposed MoA: Kinase Inhibition

The structural arrangement of this compound is conducive to binding within the ATP-binding cleft of a protein kinase. The imidazole nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.

Caption: Hypothetical binding of the inhibitor in a kinase ATP pocket.

Proposed MoA: Modulation of Inflammatory Signaling

The compound may exert anti-inflammatory effects by inhibiting key enzymes like iNOS and COX-2, which are upregulated during inflammation. This would lead to a reduction in pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Caption: Predicted inhibition of inflammatory enzyme expression or activity.

Experimental Validation Workflow

A structured, phased approach is essential to validate the predicted activities. The following workflow provides a clear path from initial screening to confirmation of activity.

Caption: Phased experimental workflow for biological activity validation.

Protocol 4.1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on human cancer cell lines.

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be <0.5%. Include vehicle control (DMSO only) and untreated control wells.

-

Incubation: Replace the media in the wells with the compound-containing media and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active metabolism will convert MTT into purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance_treated / Absorbance_control) * 100. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Protocol 4.2: Antimicrobial Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.

Methodology:

-

Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-